molecular formula C7H8N4S B14597417 N-Phenyltriaz-1-ene-1-carbothioamide CAS No. 61254-90-8

N-Phenyltriaz-1-ene-1-carbothioamide

Cat. No.: B14597417
CAS No.: 61254-90-8
M. Wt: 180.23 g/mol
InChI Key: RYJCLNCXCQUNPI-UHFFFAOYSA-N
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Description

N-Phenyltriaz-1-ene-1-carbothioamide is an organic compound that belongs to the class of triazene derivatives It is characterized by the presence of a phenyl group attached to a triazene moiety, which is further linked to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyltriaz-1-ene-1-carbothioamide typically involves the reaction of phenylhydrazine with isothiocyanates under controlled conditions. One common method includes the use of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at temperatures ranging from 60-70°C . This method is advantageous due to its high yield, wide range of substrates, and short reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyltriaz-1-ene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-Phenyltriaz-1-ene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyltriaz-1-ene-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in managing cognitive decline associated with neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyltriaz-1-ene-1-carbothioamide is unique due to its combined triazene and carbothioamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61254-90-8

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-hydrazinylidene-3-phenylthiourea

InChI

InChI=1S/C7H8N4S/c8-11-10-7(12)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,12)

InChI Key

RYJCLNCXCQUNPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NN

Origin of Product

United States

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